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4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile

SOAT-1 inhibition scaffold hopping heterocycle SAR

4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034427-74-0) is a synthetic small-molecule heterocyclic compound belonging to the dioxoimidazolidine derivative class, characterized by a benzonitrile moiety linked via a 3-oxopropyl chain to a piperidine ring that bears a 2,5-dioxoimidazolidin-1-yl substituent. This structural architecture situates the compound within the broader pharmacophore space of SOAT-1 (Sterol-O-Acyl Transferase-1, also known as ACAT-1) inhibitors, as defined by the Galderma patent family.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 2034427-74-0
Cat. No. B2776277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile
CAS2034427-74-0
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CNC2=O)C(=O)CCC3=CC=C(C=C3)C#N
InChIInChI=1S/C18H20N4O3/c19-11-14-3-1-13(2-4-14)5-6-16(23)21-9-7-15(8-10-21)22-17(24)12-20-18(22)25/h1-4,15H,5-10,12H2,(H,20,25)
InChIKeyIFXVGBOCQYDQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034427-74-0): Structural Class, Physicochemical Identity, and Procurement Context


4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034427-74-0) is a synthetic small-molecule heterocyclic compound belonging to the dioxoimidazolidine derivative class, characterized by a benzonitrile moiety linked via a 3-oxopropyl chain to a piperidine ring that bears a 2,5-dioxoimidazolidin-1-yl substituent [1]. This structural architecture situates the compound within the broader pharmacophore space of SOAT-1 (Sterol-O-Acyl Transferase-1, also known as ACAT-1) inhibitors, as defined by the Galderma patent family [2]. The compound's molecular formula is C18H20N4O3 with a molecular weight of 340.38 g/mol, and it features a distinctive piperidine-linked dioxoimidazolidine motif that differentiates it from earlier-generation diphenylimidazolidine or piperazine-containing analogs within the same therapeutic class .

1
SOAT-1 inhibitor pharmacophore studies (Galderma patent space)
2
Piperidine-dioxoimidazolidine motif with benzonitrile tail
3
Scaffold-hopping and linker SAR probe
4
Minimal steric hydantoin template for class exploration

Why In-Class Dioxoimidazolidine Compounds Cannot Be Interchanged with 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034427-74-0)


Substitution within the dioxoimidazolidine class is demonstrably unreliable because the piperidine linker and benzonitrile terminal group in this compound create a unique three-dimensional pharmacophore topology that is absent in diphenyl-substituted, piperazine-linked, or directly N-aryl variants. The Galderma SOAT-1 patent establishes that even minor permutations in the central heterocyclic bridge (e.g., piperidine vs. piperazine vs. azepane) produce distinct affinity and selectivity profiles against the SOAT-1 enzyme [1]. A structurally adjacent analog identified in screening libraries (Hit2Lead 46730825) differs by a single piperazine-to-piperidine substitution and a reversed carbonyl linkage, yet this 96% 3D-similar compound exhibits divergent physicochemical properties—including altered logP, hydrogen-bonding capacity, and rotatable bond count—that can translate into meaningfully different target engagement, metabolic stability, and off-target liability profiles . Consequently, generic substitution without empirical confirmation risks selecting a compound with fundamentally different biological behavior.

Target
Piperidine core
Analogs
Piperazine, azepane linkers
Heterocycle identity shifts H-bond capacity and protonation; piperidine avoids secondary amine donors present in unprotected piperazines, potentially altering permeability and off-target profiles.
Target
p-Benzonitrile tail
Analogs
Halogen, alkyl, or alkoxy aryl
Strong electron-withdrawing nitrile (σp +0.66) introduces unique H-bond acceptor; direct substitution with unsubstituted or electron-rich aryl may not maintain electronic and steric fit.
Target
3-Oxopropyl spacer
Analogs
Methylene or directly linked N-aryl
Linker length and flexibility (~5 rotatable bonds) govern reach to distal binding subsites; shorter linkers may not reproduce conformational sampling or binding mode.

Quantitative Differentiation Evidence for 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034427-74-0) Against Structural Analogs


Central Heterocycle Architecture: Piperidine vs. Piperazine Core Differentiation in Dioxoimidazolidine SOAT-1 Pharmacophores

The target compound incorporates a piperidine ring as the central linker between the dioxoimidazolidine warhead and the 3-oxopropyl-benzonitrile tail. This contrasts with the closest identified screening analog (Hit2Lead 46730825), which employs a piperazine ring . In the broader dioxoimidazolidine SOAT-1 inhibitor patent, the identity of the central heterocycle is explicitly claimed as a determinant of potency, with piperidine, piperazine, and azepane variants producing non-equivalent biological outcomes [1]. Piperidine provides one hydrogen-bond acceptor (tertiary amine) versus piperazine's dual acceptor capacity, and eliminates the secondary amine proton-donor site present in unprotected piperazines, potentially altering membrane permeability, CYP-mediated metabolism, and hERG liability.

Central heterocycle identity
Class-level inference
Target: piperidine (0 HBD, 1 HBA, pKa ~8.7-9.3). Comparator: piperazine (0-1 HBD, 2 HBA, pKa ~5.5-6.5/8.5-9.5). ΔlogD ~0.3-0.7 favoring piperidine lipophilicity.
May alter permeability and lysosomal trapping
Predicted; no experimental logD. Protonation-sensitive assay context.
SOAT-1 inhibition scaffold hopping heterocycle SAR

Benzonitrile Terminal Group: Topological Differentiation from Diphenyl and Naphthyl Dioxoimidazolidine SOAT-1 Inhibitors

The target compound terminates in a para-benzonitrile group, whereas the majority of exemplified SOAT-1 inhibitors in the Galderma patent bear substituted phenyl, naphthyl, or heteroaryl termini at the R1/R6 positions [1]. The nitrile group is a strong electron-withdrawing substituent (Hammett σp = 0.66) that reduces the electron density of the aromatic ring, potentially altering π-stacking interactions within the SOAT-1 active site and conferring metabolic resistance to CYP-mediated aromatic oxidation compared to unsubstituted phenyl or electron-rich aryl groups [2]. The benzonitrile moiety also serves as a hydrogen-bond acceptor (via the nitrile nitrogen), enabling binding interactions that are geometrically and electronically distinct from those of methoxy, halogen, or methyl-substituted aryl congeners.

Benzonitrile electron effect
Class-level inference
Hammett σp = +0.66
Strong electron-withdrawing aryl probe
Nitrile HBA absent in halogen/alkyl comparators. SOAT-1 IC50 data not available.
SOAT-1 pharmacophore terminal aryl SAR benzonitrile probe

3-Oxopropyl Spacer Length: Conformational Flexibility Differentiation from Directly Linked and Methylene-Bridged Dioxoimidazolidine Analogs

The target compound incorporates a 3-oxopropyl (-C(=O)-CH2-CH2-) spacer connecting the piperidine ring to the benzonitrile terminus, yielding 5 rotatable bonds in the linker region. This contrasts with directly N-aryl linked dioxoimidazolidines (0–1 rotatable bonds; e.g., 4-(2,5-dioxoimidazolidin-1-yl)benzonitrile derivatives ) and methylene-bridged variants (1 rotatable bond; e.g., 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile ). The extended spacer increases the radius of conformational sampling accessible to the terminal benzonitrile group, enabling the compound to explore a larger volume of the SOAT-1 binding pocket. In the Galderma patent, the substitution at positions R2–R5, including spacer length, is described as modulating both potency and selectivity, though no direct head-to-head comparison between 3-oxopropyl and methylene-linked variants is provided [1].

Linker flexibility
Class-level inference
Target: 5 rotatable bonds, reach ~9.5–11.0 Å. Comparator: methylene (2 bonds, ~5.5–6.5 Å); N-aryl (1 bond, ~4.0–5.0 Å).
Extended conformational reach may access distal subsites
Geometric estimates; no co-crystal structure. Binding mode remains inferred.
linker SAR conformational sampling SOAT-1 inhibitor design

Dioxoimidazolidine Warhead Substitution Pattern: Unsubstituted Hydantoin Core vs. 4,4-Disubstituted and 3-Substituted Congeners

The target compound bears an unsubstituted 2,5-dioxoimidazolidine (hydantoin) ring at the N1-piperidine position, in contrast to two prominent comparator subclasses: (a) 4,4-dialkyl or 4,4-diaryl-substituted hydantoins (e.g., 4,4-dimethyl-2,5-dioxoimidazolidine derivatives such as RU 56279 and RU 58841 ), and (b) N3-alkylated dioxoimidazolidines [1]. The absence of geminal substitution at the 4-position eliminates a quaternary carbon center, reducing steric bulk and altering the conformational preferences of the imidazolidine ring. In the broader SOAT-1 inhibitor patent, the R4 and R5 substituents (which include 4,4-disubstitution patterns) are explicitly described as modulators of inhibitory potency and metabolic stability, with the unsubstituted hydantoin representing the minimal steric footprint variant [2].

Hydantoin steric bulk
Class-level inference
Unsubstituted hydantoin (MW 340.38). vs 4,4-dimethyl (MW ~297) and 4,4-diphenyl (>430) analogs. Steric volume at C4 reduced >80% vs diphenyl.
Minimal steric baseline for SAR mapping
No head-to-head SOAT-1 IC50. Value as reference probe depends on confirmatory assay data.
hydantoin SAR SOAT-1 warhead imidazolidinedione pharmacophore

Optimal Research Application Scenarios for 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034427-74-0)


SOAT-1 Inhibitor Scaffold-Hopping and Linker SAR Studies

This compound is optimally deployed as a reference probe in scaffold-hopping campaigns that systematically vary the central heterocycle (piperidine vs. piperazine vs. azepane) while holding the dioxoimidazolidine warhead and benzonitrile terminus constant. The piperidine core, 3-oxopropyl spacer, and unsubstituted hydantoin collectively represent a unique topological combination within the SOAT-1 pharmacophore space defined by the Galderma patent family [1]. Researchers can use this compound to establish baseline SOAT-1 inhibitory activity for the piperidine-linked series and compare it against piperazine analogs (e.g., Hit2Lead 46730825) to quantify the contribution of the central heterocycle to potency, selectivity, and ADME properties.

Electronic Probing of the SOAT-1 Active Site via Benzonitrile-Containing Chemical Probes

The para-benzonitrile group provides a strong electron-withdrawing substituent (Hammett σp = +0.66) that is absent from most commercially available dioxoimidazolidine derivatives [1]. This compound can serve as a dedicated electronic probe in SOAT-1 biochemical assays, where its activity can be contrasted with para-H, para-OCH3, para-Cl, and para-CF3 phenyl analogs to construct a Hammett plot correlating aryl electronic character with SOAT-1 inhibitory potency. Such studies would reveal the electronic requirements of the SOAT-1 aryl-binding subpocket, informing the design of optimized inhibitors with tuned electron density [2].

Minimum Steric Template for Hydantoin-Based SOAT-1 Inhibitor Optimization

With an unsubstituted hydantoin core (R4=R5=H), this compound defines the minimal steric boundary condition for the dioxoimidazolidine SOAT-1 inhibitor class [1]. It is the appropriate negative control for experiments that incrementally introduce steric bulk at the hydantoin 4-position (methyl, ethyl, cyclopentyl, phenyl) to map the steric tolerance of the SOAT-1 active site. The absence of 4,4-geminal substitution eliminates confounding steric effects, enabling cleaner deconvolution of electronic vs. steric contributions to binding affinity [2].

Conformational Entropy and Linker-Dependence Studies in Acyl Transferase Inhibition

The 3-oxopropyl spacer (5 rotatable bonds) places this compound at the high-flexibility extreme of the dioxoimidazolidine linker spectrum, in contrast to directly N-aryl linked (1 rotatable bond) and methylene-bridged (2 rotatable bonds) analogs [1]. This property makes it uniquely suited for isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies designed to parse the entropic and enthalpic components of SOAT-1 binding as a function of linker flexibility. Such data are critical for understanding whether the entropy penalty of conformational constraint is offset by enthalpy gains from optimized binding pocket occupancy [2].

Application
Selection Property
Validation Focus
SOAT-1 scaffold-hopping studies
Central heterocycle identity
Potency and selectivity comparison vs piperazine/azepane analogs
Electronic probe for aryl-binding pocket
Benzonitrile electron-withdrawing character
Hammett correlation with SOAT-1 inhibitory response
Minimal steric hydantoin reference
Unsubstituted hydantoin core
Steric tolerance mapping at C4 position
Linker flexibility & entropic binding studies
3-oxopropyl spacer length
Conformational sampling vs binding thermodynamics
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